molecular formula C22H16Br2N2O3 B11540421 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11540421
M. Wt: 516.2 g/mol
InChI Key: RJRQTYYLHHIRDE-UHFFFAOYSA-N
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Description

    is a complex organic compound with a molecular formula of

    3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: C25H22Br2N2O3\text{C}_{25}\text{H}_{22}\text{Br}_2\text{N}_2\text{O}_3C25​H22​Br2​N2​O3​

    .
  • It contains bromine, methoxy, and benzoxazole moieties, making it an intriguing molecule for study.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl bromide (such as 2,4-dibromo-6-bromomethylphenol) reacts with an aryl boron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.

      Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production. Optimization of reaction conditions, catalysts, and reagents ensures efficient large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like palladium catalysts, boron reagents, and base are essential. Reaction conditions include solvent choice (often DMF or DMSO) and temperature.

      Major Products: Products depend on the specific reaction. For example, reduction could yield a phenolic compound, while substitution might lead to a different halogen-substituted derivative.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other molecules.

      Biology: Assess its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).

      Medicine: Explore its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: Consider its use in materials science, such as dyes, polymers, or liquid crystals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other brominated phenolic or benzoxazole derivatives.

      Uniqueness: Highlight its specific structural features, such as the combination of bromine, methoxy, and imine functionalities.

    Remember that this compound’s applications and mechanisms are still areas of active research, and ongoing studies may reveal additional insights.

    Properties

    Molecular Formula

    C22H16Br2N2O3

    Molecular Weight

    516.2 g/mol

    IUPAC Name

    3,4-dibromo-6-methoxy-2-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

    InChI

    InChI=1S/C22H16Br2N2O3/c1-12-3-5-13(6-4-12)22-26-17-9-14(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3

    InChI Key

    RJRQTYYLHHIRDE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O

    Origin of Product

    United States

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